molecular formula C25H27F2N3O2S B2591855 N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 533865-97-3

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2591855
CAS No.: 533865-97-3
M. Wt: 471.57
InChI Key: COZSKCMWLZFMLE-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an indole moiety, and a difluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated intermediate.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole-thioether intermediate and 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzamide group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways, particularly those involving indole and azepane derivatives.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The azepane ring may contribute to the compound’s binding affinity and selectivity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole moiety, an azepane ring, and a difluorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2S/c26-19-9-7-10-20(27)24(19)25(32)28-12-15-30-16-22(18-8-3-4-11-21(18)30)33-17-23(31)29-13-5-1-2-6-14-29/h3-4,7-11,16H,1-2,5-6,12-15,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZSKCMWLZFMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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